molecular formula C11H14ClNO B13633022 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol

Cat. No.: B13633022
M. Wt: 211.69 g/mol
InChI Key: NVLOETKNDXXMMA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol (CAS No. 1353636-85-7) is a cyclobutane-derived compound featuring a hydroxyl group, an aminomethyl group, and a 4-chlorophenyl substituent. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol . The compound is stored under inert atmospheric conditions at 2–8°C to maintain stability. Its hazard profile includes skin/eye irritation (H315, H319) and precautionary measures for safe handling . This molecule’s rigid cyclobutane core and polar functional groups make it a candidate for pharmaceutical and agrochemical applications, though its specific biological roles remain understudied.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-(aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2

InChI Key

NVLOETKNDXXMMA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through Friedel-Crafts alkylation using 4-chlorobenzene as a starting material.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Industry

    Material Science: Used in the development of new materials with specific properties such as polymers or resins.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the 4-chlorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Notable Features
3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol C₁₀H₁₂ClNO 197.66 4-chlorophenyl, -OH, -CH₂NH₂ 1353636-85-7 Rigid cyclobutane core
3-(4-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol C₁₅H₁₉BClO₃ 307.58 Boronate ester, 4-chlorophenyl - Synthetic intermediate for cross-coupling
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride C₉H₁₀BrClFN 282.55 4-bromophenyl, -F, -NH₂·HCl - Halogen diversity; ionic form
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) C₁₆H₁₃ClO 256.73 α,β-unsaturated ketone, chlorophenyl - Cytotoxic activity (IC₅₀: 8.2 µM)

Key Observations :

  • Halogen Effects : Replacement of chlorine with bromine (e.g., 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride) increases molecular weight by ~85 g/mol and may alter lipophilicity and binding interactions .
  • Functional Group Impact : The boronate ester in the tetramethyl-dioxaborolan analog enhances reactivity for Suzuki-Miyaura cross-coupling, a feature absent in the parent compound .
  • Cytotoxicity : The α,β-unsaturated ketone (C1) demonstrates moderate cytotoxicity (IC₅₀: 8.2 µM), suggesting that rigid cyclobutane cores (as in the target compound) may reduce reactivity compared to conjugated systems .

Analogs with Modified Aryl Substituents

Key Observations :

  • Agrochemical Relevance : Cyproconazole metabolites (M1/M2) share the 4-chlorophenyl group but incorporate triazole and cyclopropyl moieties, highlighting the role of heterocycles in fungicidal activity .

Stereochemical and Ionic Forms

  • Stereoisomerism: The hydrochloride salt of 3-(aminomethyl)cyclobutan-1-ol exists in cis and trans configurations (e.g., cis-3-(aminomethyl)cyclobutanol HCl), with stereochemistry influencing solubility and crystallinity .
  • Ionic vs. Neutral Forms : The hydrochloride salt of 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine exhibits higher aqueous solubility compared to its free base, a critical factor in formulation .

Biological Activity

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol features a cyclobutane ring substituted with an aminomethyl group and a chlorophenyl moiety. This configuration allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group enhances hydrophobic interactions, which are crucial for modulating enzyme activities and receptor functions .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

In vitro studies indicate that derivatives of cyclobutane compounds can exhibit antitumor properties. For instance, compounds with similar structural motifs have been evaluated against cancer cell lines, showing significant cytotoxic effects. The potential for 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol to inhibit tumor growth warrants further investigation .

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For example, studies have demonstrated that related compounds can inhibit acetylcholinesterase and urease, suggesting that 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol could have similar effects .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antibacterial properties of various cyclobutane derivatives, including those structurally related to 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol. Results indicated that these compounds exhibited varying degrees of activity against common bacterial strains, supporting their potential use in therapeutic applications .
  • Antitumor Research : In another investigation, derivatives were tested against a panel of cancer cell lines. The results showed that some compounds significantly reduced cell viability, indicating their potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Pharmacological Applications

Given its promising biological activities, 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol could be explored for:

  • Antimicrobial therapies : Targeting resistant bacterial strains.
  • Cancer treatments : Developing novel chemotherapeutic agents based on its structure.
  • Enzyme inhibitors : Formulating drugs aimed at conditions requiring enzyme modulation.

Q & A

Q. What are the common synthetic routes for preparing 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol, and what are the critical reaction conditions to consider?

Methodological Answer: Synthesis typically involves cyclization strategies or functional group modifications on preformed cyclobutane scaffolds. For example, reductive amination or nucleophilic substitution can introduce the aminomethyl group. Critical conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature control : Low temperatures (−20°C to 0°C) to minimize side reactions during cyclobutane ring formation.
  • Purification : Silica gel chromatography with gradients of methanol/ethyl acetate (5–20%) to isolate the product .
  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to manage substituent orientation on the cyclobutane ring.

Q. How can the purity and structural integrity of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol be verified post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 500 MHz in methanol-d₄) confirm substituent positions and stereochemistry. Key signals include hydroxyl (δ ~1.2–1.3 ppm) and aromatic protons (δ ~7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy <2 ppm) .
  • Purity assessment : Quantitative NMR (qNMR) or HPLC with UV detection (≥95% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing the cyclobutane core and substituent groups?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Detect hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve cyclobutane ring puckering and substituent spatial arrangement, though crystallization may require co-crystallizing agents .
  • 1D NOE Analysis : Confirm stereochemistry by observing through-space interactions between protons (e.g., hydroxyl and aminomethyl groups) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclobutane ring in derivatization reactions?

Methodological Answer:

  • Steric effects : The 4-chlorophenyl group creates steric hindrance, slowing nucleophilic attacks at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing LUMO distributions.
  • Electronic effects : Electron-withdrawing chlorine enhances ring strain, making the cyclobutane more susceptible to ring-opening under acidic conditions. Kinetic studies (e.g., monitoring reaction rates via LC-MS) quantify these effects .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol?

Methodological Answer:

  • Chiral Resolution : Use of chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Dynamic Kinetic Resolution (DKR) : Catalytic systems (e.g., Ru-based catalysts) equilibrate stereoisomers during reactions.
  • Enzymatic Methods : Lipases or esterases selectively hydrolyze enantiomers, as demonstrated in related cyclobutane systems .

Q. How can computational chemistry be applied to predict the biological activity of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol derivatives?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding between the hydroxyl/amine groups and receptor residues.
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What analytical approaches are recommended for reconciling contradictory data in cyclobutane derivative stability studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS. Compare results across labs to identify methodological variability.
  • Isotopic Labeling : Use ¹⁸O-labeled hydroxyl groups to trace oxidation pathways.
  • Collaborative Validation : Share raw NMR/HRMS data across research groups to confirm spectral interpretations .

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